molecular formula C17H15N3O4S B3001320 N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034346-99-9

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide

カタログ番号 B3001320
CAS番号: 2034346-99-9
分子量: 357.38
InChIキー: RXEWQKNAZNYIET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as THIP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist, which means it can enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

作用機序

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide acts as a positive allosteric modulator of the GABA(A) receptor, which means it can enhance the effects of GABA by increasing the frequency of chloride ion channel opening. This leads to an increase in inhibitory neurotransmission, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects:
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have dose-dependent effects on the central nervous system, including sedation, hypnosis, anxiolysis, and anticonvulsant activity. N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.

実験室実験の利点と制限

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has advantages and limitations for use in lab experiments. The advantages include its well-defined mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has limitations in terms of its solubility, stability, and selectivity for certain GABA(A) receptor subtypes.

将来の方向性

Future research on N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide could focus on its potential therapeutic applications in the treatment of neurological disorders, including epilepsy, anxiety, and insomnia. Additionally, further investigation into the mechanism of action of N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide could lead to the development of more selective GABA(A) receptor agonists with fewer side effects. Finally, research could explore the potential use of N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide in combination with other drugs to enhance its therapeutic effects.

合成法

The synthesis of N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves a multi-step process that includes the reaction of 2-(4-bromophenyl)ethanol with thiophene-3-carboxaldehyde to form 2-(4-(thiophen-3-yl)phenyl)ethanol. This intermediate is then reacted with isoxazole-3-carboxylic acid to form the oxalamide derivative, N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide. The final product is obtained through purification by column chromatography.

科学的研究の応用

N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and insomnia. In preclinical studies, N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has shown anticonvulsant and anxiolytic effects, as well as sedative and hypnotic properties. N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome.

特性

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-14(9-18-16(22)17(23)19-15-5-7-24-20-15)12-3-1-11(2-4-12)13-6-8-25-10-13/h1-8,10,14,21H,9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEWQKNAZNYIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。